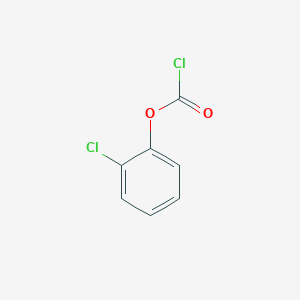

2-Chlorophenyl chloroformate

Vue d'ensemble

Description

GW 506U78: Il est principalement utilisé comme agent antinéoplasique pour le traitement de la leucémie lymphoblastique aiguë à cellules T et du lymphome lymphoblastique à cellules T . Ce composé est connu pour sa capacité à inhiber la synthèse de l'ADN et à induire l'apoptose dans les cellules sensibles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du GW 506U78 implique la réaction de la 6-chloropurine-2-amine avec du méthanol et de l'hydrure de sodium pour produire la 6-O-méthylguanine. Cet intermédiaire est ensuite mélangé à l'arabinoside d'uracile, à la purine nucléoside phosphorylase et à l'uridine phosphorylase, et incubé dans une solution de phosphate de potassium à 37 °C pendant 26 jours .

Méthodes de production industrielle: Les méthodes de production industrielle du GW 506U78 ne sont pas largement documentées. la synthèse implique généralement l'utilisation de réactifs de haute pureté et de conditions réactionnelles contrôlées pour garantir la production d'un composé de haute pureté et d'efficacité .

Analyse Des Réactions Chimiques

Types de réactions: Le GW 506U78 subit plusieurs types de réactions chimiques, notamment :

Oxydation: Le composé peut être oxydé pour former divers métabolites.

Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels du composé.

Substitution: Les réactions de substitution peuvent se produire au niveau du cycle purine, conduisant à la formation de différents analogues.

Réactifs et conditions courants :

Oxydation: Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution: Les réactions de substitution impliquent souvent des nucléophiles comme l'ammoniac ou les amines.

Principaux produits formés: Les principaux produits formés à partir de ces réactions comprennent divers analogues de la purine et des métabolites qui conservent la structure de base du GW 506U78 .

Applications de la recherche scientifique

Le GW 506U78 possède un large éventail d'applications de recherche scientifique, notamment :

Chimie: Utilisé comme composé modèle pour l'étude des analogues de nucléosides et de leurs propriétés chimiques.

Biologie: Employé dans la recherche sur les mécanismes de synthèse et de réparation de l'ADN.

Médecine: Utilisé dans le traitement de la leucémie lymphoblastique aiguë à cellules T et du lymphome lymphoblastique à cellules T. .

Industrie: Utilisé dans le développement de nouveaux agents antinéoplasiques et d'autres composés thérapeutiques.

Mécanisme d'action

Le GW 506U78 est un promédicament qui est rapidement déméthylé en arabinosylguanine par l'adénosine désaminase. Le métabolite actif, l'arabinosylguanine, est ensuite phosphorylé en sa forme triphosphate, qui s'accumule dans les cellules leucémiques. Cette accumulation inhibe la synthèse de l'ADN et induit l'apoptose . Le composé cible préférentiellement les cellules T en raison de leur expression plus élevée des enzymes qui convertissent le GW 506U78 en sa forme active .

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

CPCF is instrumental in the synthesis of various pharmaceutical compounds due to its electrophilic nature, allowing it to react with nucleophiles effectively. The introduction of chloroformate groups can enhance the biological activity of compounds by modifying their structure.

Case Study: Antimicrobial Agents

Recent studies have highlighted the synthesis of chlorinated heterocycles using CPCF, which exhibit significant antimicrobial properties. For instance, a derivative synthesized from CPCF demonstrated enhanced antibacterial activity against E. coli, indicating the potential of chlorinated compounds in drug development .

| Compound | Activity | MIC (µM) |

|---|---|---|

| 2-Chlorophenyl derivative | Antibacterial | 5 |

Organic Synthesis

CPCF serves as a key intermediate in the preparation of various organic compounds. Its utility is particularly noted in the formation of carbamates and esters through nucleophilic substitution reactions.

Mechanistic Insights

The mechanism typically involves the nucleophilic attack of an alcohol or amine on the carbonyl carbon of the chloroformate, resulting in the formation of a carbamate or ester . This reaction is particularly advantageous due to its mild conditions and high yields.

Material Science Applications

In material science, CPCF has been utilized to synthesize functionalized polymers. The incorporation of chloroformate groups into polymer backbones can enhance their reactivity and allow for post-polymerization modifications.

Example: Bi-functional Monomers

Research has demonstrated that CPCF can be used to create bi-functional monomers that can polymerize to form materials with tailored properties. These materials have potential applications in coatings, adhesives, and drug delivery systems .

Environmental Considerations

The use of CPCF also raises environmental concerns due to its toxicity and potential for hazardous byproducts during reactions. Therefore, recent studies have focused on developing safer methodologies for its application, including photochemical methods that minimize waste and side reactions .

Summary and Future Directions

The applications of 2-chlorophenyl chloroformate span various fields, prominently in pharmaceuticals and organic synthesis. As research progresses, it is anticipated that new methodologies will emerge that leverage its unique properties while addressing safety and environmental concerns.

Future Research Areas

- Development of greener synthetic routes using CPCF.

- Exploration of new biological activities associated with chlorinated derivatives.

- Enhanced understanding of structure-activity relationships (SAR) in drug design involving chloroformates.

Mécanisme D'action

GW 506U78 is a prodrug that is rapidly demethylated to arabinosylguanine by adenosine deaminase. The active metabolite, arabinosylguanine, is then phosphorylated to its triphosphate form, which accumulates in leukemic cells. This accumulation inhibits DNA synthesis and induces apoptosis . The compound preferentially targets T-cells due to their higher expression of enzymes that convert GW 506U78 to its active form .

Comparaison Avec Des Composés Similaires

Composés similaires :

Clofarabine: Un autre analogue de nucléoside de la purine utilisé dans le traitement de la leucémie lymphoblastique aiguë.

Fludarabine: Un analogue de la purine utilisé dans le traitement de la leucémie lymphocytaire chronique.

Cladribine: Utilisé dans le traitement de la leucémie à tricholeucocytes et de la sclérose en plaques.

Unicité: Le GW 506U78 est unique par son accumulation préférentielle dans les cellules T, ce qui le rend particulièrement efficace contre les tumeurs malignes à cellules T. Cette spécificité est due à l'expression plus élevée des enzymes dans les cellules T qui convertissent le composé en sa forme active .

Activité Biologique

2-Chlorophenyl chloroformate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique reactivity and potential applications in modifying biomolecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant research findings.

This compound is classified as a chloroformate ester, which is known for its electrophilic nature. The chloroformate group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates and carbonates. This reactivity is pivotal for its application in biochemical modifications, particularly in protein and peptide labeling.

- Reactivity : The chloroformate group is highly electrophilic, facilitating reactions with amino groups in proteins.

- Mechanism : The reaction typically involves nucleophilic attack on the carbonyl carbon of the chloroformate, resulting in the formation of a covalent bond with the nucleophile.

1. Protein Modification

This compound is widely used to modify proteins and peptides. This modification enables selective labeling or functionalization of biomolecules, which is essential for studying protein interactions and dynamics.

- Labeling : It allows researchers to introduce fluorescent tags or biotin moieties to proteins, facilitating detection and purification.

- Functionalization : Modifications can alter protein properties, enhancing stability or activity.

2. Drug Development

The compound serves as a valuable building block in medicinal chemistry. Its derivatives may exhibit biological activity, making them candidates for drug development.

- Potential Derivatives : Research indicates that derivatives of this compound can possess antimicrobial or anticancer properties.

- Case Study : A study demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents.

Structure-Activity Relationship (SAR)

Understanding the SAR of compounds related to this compound has been crucial in optimizing their biological activity. Various studies have explored how structural modifications impact efficacy.

| Compound | Activity | Notes |

|---|---|---|

| This compound | Moderate | Serves as a precursor for more active derivatives |

| Derivative A | High | Exhibited IC50 values in the nanomolar range against cancer cell lines |

| Derivative B | Low | Minimal activity observed; further modifications needed |

Case Studies

- Anticancer Activity :

- Antimicrobial Properties :

Propriétés

IUPAC Name |

(2-chlorophenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENYBFRQSLVMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400441 | |

| Record name | 2-Chlorophenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19358-41-9 | |

| Record name | 2-Chlorophenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorophenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.